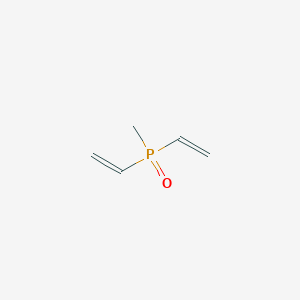

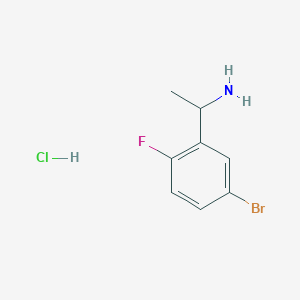

![molecular formula C20H16BrNO2S B2603850 N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide CAS No. 339031-24-2](/img/structure/B2603850.png)

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide” is a chemical compound . It is also known by other names such as “N-[4-[(4-Bromophenyl)thio]phenyl]-3-methoxybenzamide” and "Benzamide, N-[4-[(4-bromophenyl)thio]phenyl]-3-methoxy-" .

Synthesis Analysis

The synthesis of this compound or similar compounds involves the use of an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Molecular Structure Analysis

The molecular structure of this compound was confirmed through various spectroanalytical techniques such as elemental analysis, MS, NMR, UV/VIS, and FTIR . The data obtained from these techniques were in accordance with the assigned structures .Physical And Chemical Properties Analysis

The physical form of a similar compound, “N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide”, is a powder . Its molecular weight is 356.67 .Aplicaciones Científicas De Investigación

Synthesis and Potential Antileukotrienic Agents

The synthesis of related compounds has been explored for potential antileukotrienic drugs, employing special conditions due to the low reactivity of aryl bromides. Catalytic hydrogenation and the evaluation of antiplatelet activity in vitro have been discussed, indicating a focus on developing treatments for conditions associated with leukotrienes and platelet aggregation (Jampílek et al., 2004).

Mechanistic Insights into C-S Coupling Reactions

The C-S coupling reaction mechanism of benzenethiol and 1-bromo-4-methoxybenzene, a process closely related to the synthesis of compounds like N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide, has been investigated using density functional theory (DFT). This study provides insights into the bond nature and orbital interactions, essential for understanding the synthesis and properties of such compounds (王刚 et al., 2014).

Antimicrobial and Anticancer Activities

Investigations into the antimicrobial and anticancer activities of sulfanilamide derivatives have revealed insights into the structural requirements for biological activity. These studies highlight the potential of such compounds in developing new therapeutic agents with specific focus on their thermal properties, hydrogen bonding models, and biological activities against various strains (Lahtinen et al., 2014).

Bromophenol Derivatives and Biological Activities

Bromophenol derivatives from natural sources have been isolated and studied for their inactive profile against human cancer cell lines and microorganisms, indicating the significance of structural diversity in modulating biological activities (Zhao et al., 2004).

Safety and Hazards

The safety information for a similar compound, “N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide”, includes hazard statements such as H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as in silico analysis, revealed a promising potential of similar compounds for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

Propiedades

IUPAC Name |

N-[4-(4-bromophenyl)sulfanylphenyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrNO2S/c1-24-17-4-2-3-14(13-17)20(23)22-16-7-11-19(12-8-16)25-18-9-5-15(21)6-10-18/h2-13H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMDBNCXZGNCPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

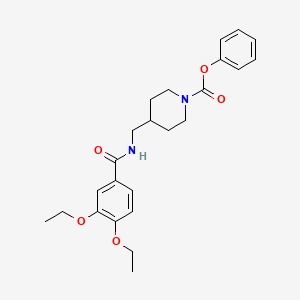

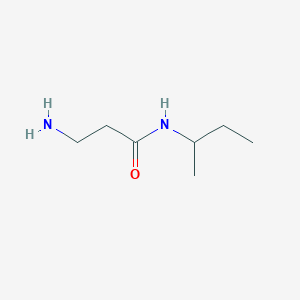

![2-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2603767.png)

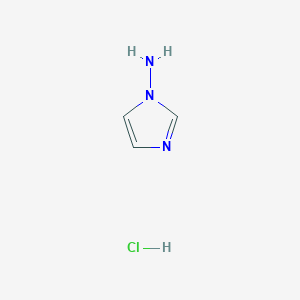

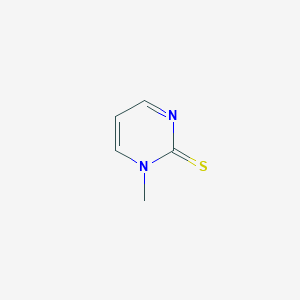

![2-[2-[4-(Azetidin-3-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B2603778.png)

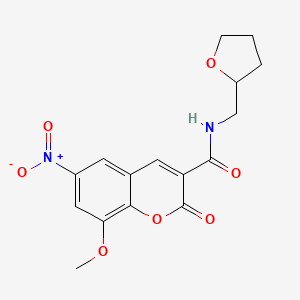

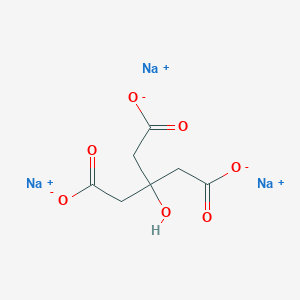

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2603781.png)

![3-Ethyl 5-methyl 2-{[2-(2-chloroacetamido)ethoxy]methyl}-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2603782.png)

![1,7-dimethyl-3-(2-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2603785.png)

![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-fluorobenzoate](/img/structure/B2603790.png)